2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
Description
2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with another pyrimidine ring, a thioether linkage, and an acetamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-10-4-3-5-12(6-10)21-14(22)8-23-16-13-7-17-11(2)20-15(13)18-9-19-16/h3-7,9H,8H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGMGWFXNSCAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimido[4,5-d]pyrimidine Core
The pyrimido[4,5-d]pyrimidine scaffold serves as the foundational structure for the target compound. Patent WO2000024744A1 provides a robust framework for synthesizing this core via cyclocondensation reactions. A representative procedure involves:
Starting Material Preparation :
- 5-Formyl-4-(3-substituted-phenylamino)-2-methylthiopyrimidine is prepared by reacting 4-chloro-2-methylthiopyrimidine-5-carbaldehyde with substituted anilines in anhydrous tetrahydrofuran (THF) under reflux (12–24 h).
- The intermediate is isolated via solvent evaporation and purified using silica gel chromatography (n-hexane/ethyl acetate, 95:5).
Cyclization to the Core :
- The formyl intermediate undergoes cyclization with methylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C for 6 h.
- This step yields 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at 110°C to introduce a reactive chloride at position 4.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization (¹H NMR) |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C, 6 h | 68% | δ 8.72 (s, 1H, H-2), 2.58 (s, 3H, CH₃) |
| Chlorination | POCl₃, 110°C, 3 h | 85% | δ 8.95 (s, 1H, H-2), 2.61 (s, 3H, CH₃) |
Optimization of Methyl Group Placement
The methyl group at position 7 is introduced during the cyclization step by selecting methylamine as the nucleophile. Alternative strategies from Science.gov suggest:
- Methylation Post-Cyclization :
A summary of methodologies from multiple sources is provided below:
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
HPLC Purity :
Scalability and Industrial Considerations
Chemical Reactions Analysis
2.1. Acylation of Pyrimidine Derivatives
The pyrimidine core may undergo acylation to introduce the acetamide group:
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Nucleophilic attack : Chloroacetyl chloride reacts with a pyrimidine amine to form an intermediate acylamidine.
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Tautomerization : Rearrangement leads to the final acetamide structure .
2.2. Thio-substitution
The thioacetamide substituent likely forms via:
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Thio-Michael addition : Thiols attack activated carbonyl groups (e.g., α,β-unsaturated carbonyls) to form intermediates.
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Cyclization : Subsequent elimination or rearrangement forms the thioacetamide linkage .
Reactivity Trends
Challenges and Limitations
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Regioselectivity : Pyrimidine rings may require directed synthesis to control substitution patterns .
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Steric Hindrance : Bulky substituents (e.g., m-tolyl) could hinder nucleophilic attacks or cyclization .
Biological Activity (Inferred)
While direct data is unavailable, analogous pyrimidine derivatives exhibit:
Note : The provided analysis is based on structural analogs and mechanistic parallels from the cited literature, as the exact compound is not explicitly mentioned in the search results. Experimental validation would be required to confirm specific reactivity trends.
References Science.gov: N-methyl indolo[3,2-b]quinoline reactions . IAS.ac.in: Thiazolidineacetamide formation via thiourea reactions . AVESİS: Reactions of aminopyrimidine derivatives with chloroacetyl chlorides . VU Research Portal: Isocyanide-based multicomponent reactions . Tubitak: Cyanoacetamide derivatives in heterocyclic synthesis .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
- Coordination Chemistry : It can act as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis.
Biology
- Antimicrobial Activity : Preliminary studies have shown that similar pyrimidine derivatives exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
- Cytotoxicity : Investigations into its cytotoxic effects reveal promising results against cancer cell lines. For instance, compounds with similar motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
Medicine
- Therapeutic Potential : Research is ongoing to explore its potential as a therapeutic agent, particularly in treating cancers and infectious diseases. The mechanism of action may involve enzyme inhibition or receptor modulation.
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.
Industry
- Development of New Materials : The compound's unique structural characteristics are being explored for applications in materials science.
- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study synthesized a series of thioacetylated pyrimidine derivatives and assessed their antibacterial activities using agar diffusion methods. Results indicated that specific modifications to the thio group enhanced antimicrobial potency compared to standard drugs like ceftriaxone.
- Anticancer Mechanisms : Molecular docking studies revealed significant binding affinities to cancer-related targets for pyrimidine derivatives similar to 2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide. This suggests potential mechanisms for their anticancer activity.
- Anticonvulsant Studies : In vivo evaluations using mouse models indicated that some derivatives showed reduced seizure frequency but did not achieve significant protective effects compared to established anticonvulsants like diazepam.
Mechanism of Action
The mechanism of action of 2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide include other pyrimidine derivatives such as:
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one: Known for its potent phosphodiesterase 7 inhibitory activity.
7-Methyl-5,6,7,8-tetrahydropyrido[4′,3′4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Studied for its antimycobacterial and antibacterial activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
The compound 2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Structural Characteristics
- Molecular Formula : C16H15N5OS
- Molecular Weight : 325.4 g/mol
- CAS Number : 1251619-53-0
The compound consists of a pyrimidine derivative linked to a thioacetamide moiety, which is further substituted with an m-tolyl group. This configuration suggests potential interactions with various biological targets, particularly in the realm of pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate pyrimidine derivatives. The general synthetic route includes:
- Preparation of the Pyrimidine Core : Utilizing reactions that introduce the methyl and thio groups onto the pyrimidine ring.
- Formation of the Thioacetamide Linkage : This step often involves the reaction of acetamide derivatives with thiol compounds under controlled conditions.
- Final Coupling : The m-tolyl group is introduced at the final stage to yield the desired compound.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
In vitro assays have demonstrated that it possesses antimicrobial activity against several bacterial strains, indicating its potential as an antibiotic agent.
Interaction with Biological Targets
The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Studies have indicated its potential interaction with specific receptors, influencing signaling pathways related to inflammation and pain.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing 2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide, and how can reaction yields be improved?
Methodological Answer: A common approach involves nucleophilic substitution between a pyrimidine-thiol derivative and a chloroacetamide intermediate under refluxing ethanol (40–80°C). For example, analogous compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide were synthesized via this method, achieving yields of 60–80% depending on solvent polarity and reaction time . To optimize yields:
- Use anhydrous solvents (e.g., ethanol or acetone) to minimize hydrolysis.
- Employ stoichiometric ratios (1:1) of thiol and chloroacetamide precursors to avoid side reactions.
- Monitor reaction progress via TLC or HPLC, terminating reflux when intermediates are consumed.
Crystallization from chloroform-acetone mixtures (1:5 v/v) can enhance purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combined spectroscopic and analytical techniques are critical:
- 1H NMR : Confirm substituent positions via characteristic shifts (e.g., NHCO at δ 10.10 ppm, aromatic protons at δ 7.28–7.82 ppm in DMSO-d6) .
- Mass Spectrometry : Validate molecular weight using ESI-MS (e.g., [M+H]+ at m/z 344.21 for related pyrimidine-acetamides) .
- Elemental Analysis : Match experimental C, N, and S percentages with theoretical values (e.g., C: 45.36% calculated vs. 45.29% observed) to confirm purity .
Q. What solvent systems are suitable for recrystallization to achieve high-purity crystals for X-ray diffraction studies?
Methodological Answer: Slow evaporation of mixed solvents (e.g., chloroform-acetone in a 1:5 ratio) is effective for growing single crystals. For pyrimidine-acetamide analogs, this method produced diffraction-quality crystals with resolved H-bonding networks (e.g., N–H···O interactions) . Pre-saturate solutions at 4°C to control nucleation rates.
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of thioacetamide formation in this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and electron density distributions. For example, ICReDD’s reaction path search algorithms integrate quantum calculations and experimental data to predict regioselectivity in pyrimidine-thiol reactions . Key steps:
Q. How can researchers resolve contradictions in NMR data for structurally similar analogs (e.g., unexpected splitting or integration discrepancies)?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:
- Variable Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) by acquiring spectra at 25°C and 60°C .
- COSY/NOESY : Resolve overlapping aromatic signals by correlating coupling patterns (e.g., J = 8.2 Hz for para-substituted protons) .
- Deuterated Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess solvent-induced shifts (e.g., NHCO proton deshielding in polar aprotic solvents) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in pyrimidine-acetamide derivatives?
Methodological Answer: Adopt a factorial design to systematically vary substituents:
- Independent Variables : Pyrimidine ring substituents (e.g., methyl, chloro), acetamide linker length, and aryl group electronic profiles (e.g., m-tolyl vs. phenoxy-phenyl) .
- Dependent Variables : Measure bioactivity (e.g., enzyme inhibition IC50) and physicochemical properties (logP, solubility).
- Statistical Analysis : Use ANOVA to identify significant SAR trends and minimize Type I errors .
Q. How can thermal stability and decomposition pathways of this compound be analyzed for formulation studies?
Methodological Answer: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):
- TGA : Determine decomposition onset temperatures (e.g., >200°C for stable analogs) and residual mass to infer inorganic byproducts .
- DSC : Identify melting points (e.g., 224–230°C) and polymorphic transitions .
- Isothermal Calorimetry : Quantify heat flow during degradation under accelerated storage conditions (40°C/75% RH) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in elemental analysis results (e.g., carbon content deviations)?
Methodological Answer: Deviations >0.3% suggest impurities or hydration:
Q. What strategies mitigate low yields in scale-up syntheses of this compound?
Methodological Answer: Batch vs. flow chemistry comparisons are critical:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
